molecular formula C21H20N2O2 B4983713 (1,2-diphenylethyl)(2-nitrobenzyl)amine

(1,2-diphenylethyl)(2-nitrobenzyl)amine

Cat. No. B4983713
M. Wt: 332.4 g/mol
InChI Key: TXXPHWMGKXGHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2-diphenylethyl)(2-nitrobenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DpenNB, and it belongs to the class of organic compounds known as nitrobenzenes.

Mechanism of Action

The mechanism of action of (1,2-diphenylethyl)(2-nitrobenzyl)amine is not well understood. However, it is believed to act as a prodrug that is activated by enzymes in the body to produce a cytotoxic agent that targets cancer cells. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines in vitro.
Biochemical and Physiological Effects:
(1,2-diphenylethyl)(2-nitrobenzyl)amine has been shown to exhibit potent cytotoxic activity against various cancer cell lines in vitro. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, this compound has been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1,2-diphenylethyl)(2-nitrobenzyl)amine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (1,2-diphenylethyl)(2-nitrobenzyl)amine. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential applications in materials science and organic synthesis. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its cytotoxic activity against cancer cells.

Synthesis Methods

The synthesis of (1,2-diphenylethyl)(2-nitrobenzyl)amine involves the reaction of 2-nitrobenzyl chloride with 1,2-diphenylethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The yield of this reaction is typically around 50-60%.

Scientific Research Applications

(1,2-diphenylethyl)(2-nitrobenzyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a reagent for the preparation of various compounds.

properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-1,2-diphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-23(25)21-14-8-7-13-19(21)16-22-20(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,20,22H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXPHWMGKXGHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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